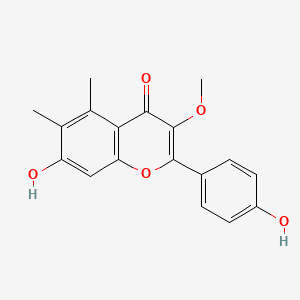
2-Oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxopentanoic acid, obtained by deprotonation of the carboxy group. It is a 2-oxo monocarboxylic acid anion and a member of oxopentanoates. It derives from a valerate. It is a conjugate base of a 2-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Metabolic Studies in Human and Animal Models
- Metabolism in Diabetes and Maple Syrup Urine Disease: A study describes a method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, applicable for isotope enrichment analysis, useful in diabetes and maple syrup urine disease research (Schadewaldt, Wendel, & Hammen, 1996).
- Function of Pancreatic Islets in Obesity and Hyperglycemia: The effects of 2-oxopentanoate on insulin secretion and calcium uptake in pancreatic islets from obese-hyperglycemic mice were investigated, indicating its role in studying diabetes (Lenzen & Panten, 1980).
2. Analytical Methodologies
- Analytical Techniques for Determination in Plasma: A convenient enzymatic method for determining 4-methyl-2-oxopentanoate in plasma was developed, demonstrating its utility in clinical chemistry (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
- Study of Branched-Chain 2-Oxo Acids in Cultured Human Skin Fibroblasts: This study examined the transamination and oxidative decarboxylation of branched-chain L-amino acid derived 2-oxo acids in human skin fibroblasts, relevant for understanding metabolic disorders (Schadewaldt, Radeck, Hammen, & Wendel, 1988).
3. Chemical and Biochemical Applications
- Characterization and Fragmentation Mechanisms: The mass spectrometric characterization of 4-oxopentanoic acid, a model substance for small organic compounds, was investigated, revealing insights into fragmentation mechanisms (Kanawati, Joniec, Winterhalter, & Moortgat, 2008).
- Synthesis of α-Amino Acid Derivatives: A study presented a method for the synthesis of α,α-disubstituted α-amino acid derivatives via alkyl addition to α-oxime esters with organozinc species, demonstrating the compound's utility in synthetic chemistry (Mitani, Tanaka, Sawada, Misu, & Matsumoto, 2008).
Eigenschaften
Molekularformel |
C5H7O3- |
|---|---|
Molekulargewicht |
115.11 g/mol |
IUPAC-Name |
2-oxopentanoate |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
InChI-Schlüssel |
KDVFRMMRZOCFLS-UHFFFAOYSA-M |
SMILES |
CCCC(=O)C(=O)[O-] |
Kanonische SMILES |
CCCC(=O)C(=O)[O-] |
Synonyme |
2-ketopentanoic acid 2-ketopentanoic acid, sodium salt 2-ketovalerate alpha-ketovaleric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



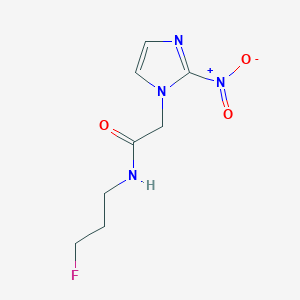
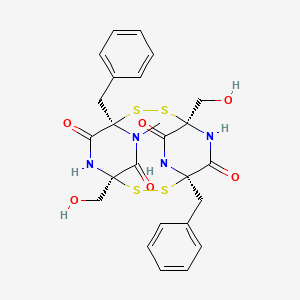
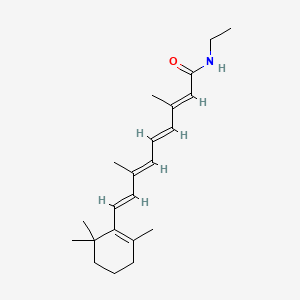
![8-(1-Piperidinylsulfonyl)-6-pyrido[1,2-a]quinazolinone](/img/structure/B1239468.png)


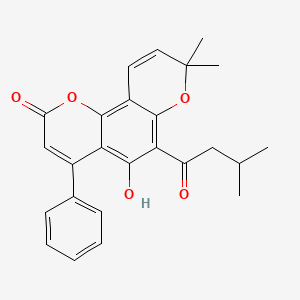
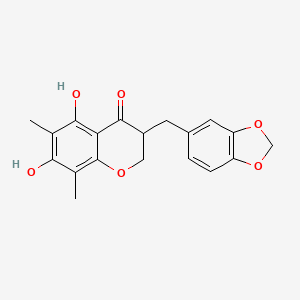
![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B1239475.png)
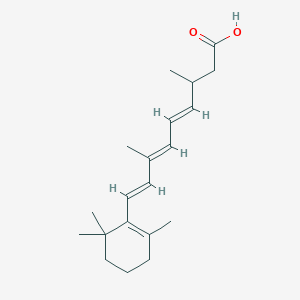
![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)

![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)
